molecular formula C7H12Cl2N2O B2563069 n-Hydroxybenzylhydrazine dihydrochloride CAS No. 2418648-36-7

n-Hydroxybenzylhydrazine dihydrochloride

Cat. No.: B2563069
CAS No.: 2418648-36-7
M. Wt: 211.09
InChI Key: SGICFSWQIXBFRI-UHFFFAOYSA-N
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Description

n-Hydroxybenzylhydrazine dihydrochloride, also known as 3-Hydroxybenzylhydrazine dihydrochloride, is a chemical compound with the molecular formula HOC6H4CH2NHNH2 · 2HCl. It is a hydrazine derivative and is known for its role as an inhibitor of L-aromatic amino acid decarboxylase. This compound is significant in various biochemical and pharmacological studies due to its ability to cross the blood-brain barrier and inhibit enzymes like GABA aminotransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxybenzylhydrazine dihydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

    Step 1: 3-hydroxybenzaldehyde is reacted with hydrazine hydrate to form 3-hydroxybenzylhydrazine.

    Step 2: The resulting 3-hydroxybenzylhydrazine is then treated with hydrochloric acid to yield this compound.

The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

n-Hydroxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

n-Hydroxybenzylhydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: It serves as an inhibitor of enzymes like L-aromatic amino acid decarboxylase and GABA aminotransferase, making it valuable in studying enzyme kinetics and metabolic pathways.

    Medicine: Its ability to cross the blood-brain barrier and inhibit specific enzymes makes it a potential candidate for developing treatments for neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

n-Hydroxybenzylhydrazine dihydrochloride exerts its effects by inhibiting L-aromatic amino acid decarboxylase. This enzyme is responsible for the decarboxylation of aromatic amino acids to produce neurotransmitters like dopamine and serotonin. By inhibiting this enzyme, this compound reduces the production of these neurotransmitters, affecting various physiological processes. Additionally, it forms a hydrazone with pyridoxal phosphate, a cofactor required by many enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • α-Hydrazino-m-cresol dihydrochloride
  • 3-(Hydrazinomethyl)phenol dihydrochloride
  • NSD-1015

Uniqueness

n-Hydroxybenzylhydrazine dihydrochloride is unique due to its ability to cross the blood-brain barrier and its dual inhibitory action on L-aromatic amino acid decarboxylase and GABA aminotransferase. This makes it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

4-(hydrazinylmethyl)phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-9-5-6-1-3-7(10)4-2-6;;/h1-4,9-10H,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGICFSWQIXBFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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